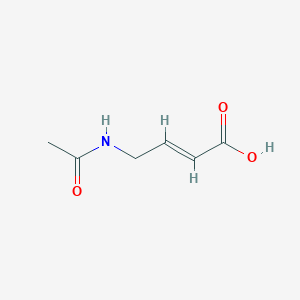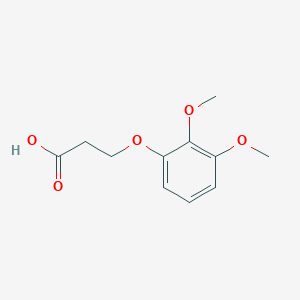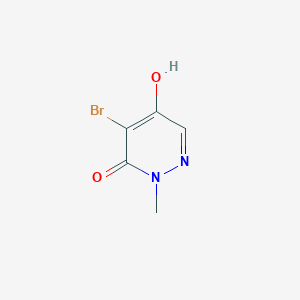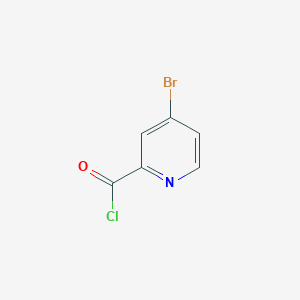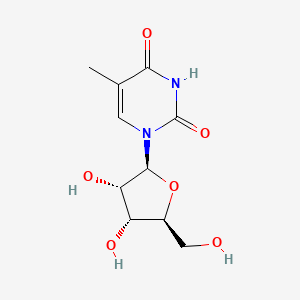
4-(4-Phenylthiazol-2-yl)aniline
説明
4-(4-Phenylthiazol-2-yl)aniline is a synthetic intermediate useful for pharmaceutical synthesis . It is also known as PTZ and is a popular organic compound used extensively in scientific experiments.
Synthesis Analysis
The synthesis of this compound involves various chemical reactions. For instance, a study describes the synthesis of a similar compound, 4-phenylthiazol-2-yl-(phenylhydrazono) acetonitrile (PTPA), from an optical and electrical point of view . Another study discusses the synthesis of a series of novel N-(4-phenylthiazol-2-yl)cinnamamide derivatives . Furthermore, many novel thiazole derivatives were designed and synthesized using 4-phenylthiazol-2-amine .Molecular Structure Analysis
The molecular formula of this compound is C15H12N2S . Its molecular weight is 252.3 g/mol . The compound’s structure includes a phenyl ring attached to a thiazol-2-yl group, which is further connected to an aniline group .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and varied. For example, a study discusses the tautomerization phenomenon of a similar compound, PTPA . Another study mentions the reactivity of 4-phenylthiazol-2-amine toward different chemical reagents .Physical and Chemical Properties Analysis
This compound has several computed properties. Its molecular weight is 252.3 g/mol, and it has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . Its rotatable bond count is 2, and it has a topological polar surface area of 67.2 Ų . The compound’s complexity is 265 .科学的研究の応用
Electrochromic Materials
One of the notable applications of derivatives of 4-(4-Phenylthiazol-2-yl)aniline is in the synthesis of electrochromic materials. Novel donor–acceptor systems using variants of this compound have been synthesized, which demonstrate excellent properties for electrochromic applications in the near-infrared region. These properties include outstanding optical contrasts, high coloration efficiencies, and fast switching speeds (Li et al., 2017).
Emissive Molecular Materials
Another application is in the creation of color-tunable emitting amorphous molecular materials. These materials, developed using derivatives of this compound, exhibit intense fluorescence emission, reversibility in anodic oxidation and cathodic reduction, and form stable amorphous glasses with high glass-transition temperatures. They are used as emitting materials in organic electroluminescent devices, capable of emitting multicolor light including white (Doi et al., 2003).
Organic Light-Emitting Diodes (OLEDs)
Derivatives of this compound have been used in the design and synthesis of compounds for OLED applications. These compounds display good thermal and morphological stabilities, high photoluminescence quantum yields, and have been employed in OLED devices with impressive performance efficiencies (Jin et al., 2020).
Thin Film Materials
This compound has also been used in the synthesis of novel organic semiconductor derivatives for thin film materials. These materials have good thermal stability, exhibit close side-to-side packing, and demonstrate potential as photovoltaic materials. Their properties make them suitable candidates for organic thin film materials and photovoltaic devices (Niu et al., 2013).
Antimicrobial Activity
Research has also explored the antimicrobial properties of novel quinazolinone derivatives synthesized from 4-(4-Oxo-4H-3,1-benzoxazin-2-yl)phenyl-4-methylbenzenesulfonate, a compound related to this compound. These compounds have been tested for their antimicrobial activities, demonstrating potential in this area (Habib et al., 2013).
将来の方向性
4-(4-Phenylthiazol-2-yl)aniline and similar compounds have potential applications in various fields. For instance, a study mentions the use of a similar compound, PTPA, in optical switching systems . Another study highlights the potential of thiazoles in the cure of cancer . These findings suggest that this compound could have promising applications in the future.
作用機序
Target of Action
4-(4-Phenylthiazol-2-yl)aniline, a derivative of thiazole, has been found to have diverse biological activities . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . .
Mode of Action
Thiazole derivatives are known to interact with their targets and cause changes that result in their biological activities . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This characteristic might play a role in its interaction with its targets.
Result of Action
Thiazole derivatives are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
It’s worth noting that organic semiconductors like 4-phenylthiazol-2-yl-(phenylhydrazono) acetonitrile, a related compound, have been shown to increase electrical conductivity with rising temperature, indicating that temperature could potentially influence the action of this compound .
特性
IUPAC Name |
4-(4-phenyl-1,3-thiazol-2-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2S/c16-13-8-6-12(7-9-13)15-17-14(10-18-15)11-4-2-1-3-5-11/h1-10H,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCASGOZKOOXOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C3=CC=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


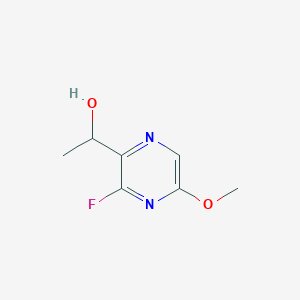
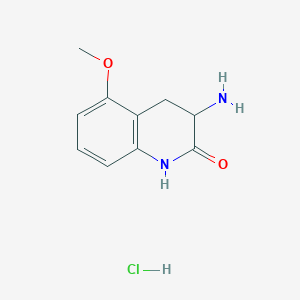
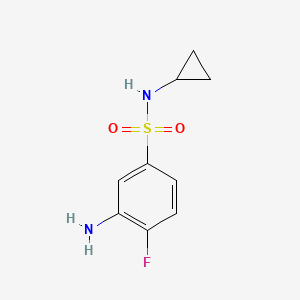

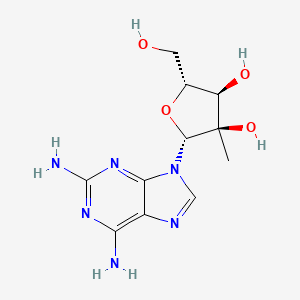
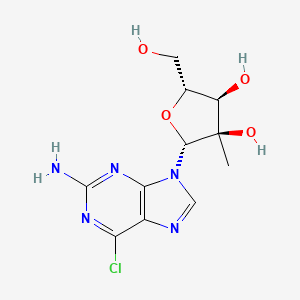

![Tetrasodium;3-[2-[4-[[4-[[8-[(2,4-diamino-5-nitrophenyl)diazenyl]-1-oxo-5-sulfonatonaphthalen-2-ylidene]hydrazinylidene]-6-sulfonatonaphthalen-1-ylidene]hydrazinylidene]naphthalen-1-ylidene]hydrazinyl]naphthalene-1,5-disulfonate](/img/structure/B3276378.png)
